

Synthesis protocol for [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone
CAS No.:	2060052-61-9
Cat. No.:	B1383634

[Get Quote](#)

Technical Synthesis Guide: [(2-Bromophenyl)imino]dimethyl- -sulfanone

Executive Summary

- Target Molecule: [(2-Bromophenyl)imino]dimethyl-
-sulfanone^[2]^[3]
- Common Name:
-(2-Bromophenyl)-
-dimethylsulfoximine
- CAS Registry: 833459-47-5 (Note: CAS assignments for sulfoximines can vary by isomer; verify structure)

).[1]

- Core Application: Pharmacophore installation in kinase inhibitors (e.g., CDK, pan-FGFR) and metabolic stability enhancement (bioisostere of sulfones/amides).[1]

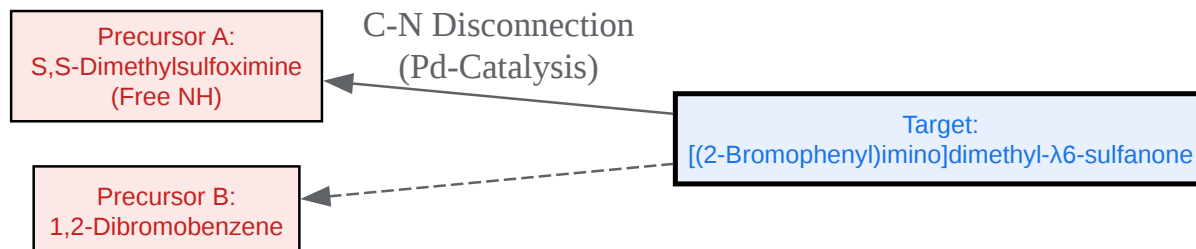
- Primary Methodology: Palladium-catalyzed

-arylation of free

-dimethylsulfoximine with 1,2-dibromobenzene.

Retrosynthetic Analysis

The most robust disconnection is at the N–C(aryl) bond.[1] While oxidative imination of sulfides is possible, it is often non-selective for ortho-halo substrates. The cross-coupling approach allows for the use of commercially available 1,2-dibromobenzene, exploiting the "mono-coupling" phenomenon where the first sulfonimidoyl insertion deactivates the arene toward a second coupling.



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic logic relying on the deactivating nature of the sulfoximine group to prevent over-arylation.

Experimental Protocol

Phase 1: Preparation of

-Dimethylsulfoximine (Free NH)

If commercial stock is unavailable, synthesize from DMSO. Method: Imino-iodinane mediated NH-transfer (Metal-Free Green Route).[1] Rationale: Avoids the explosive hazard of sodium

azide (

) used in the traditional Schmidt reaction.[1]

Reagents:

- Dimethyl sulfoxide (DMSO): 1.0 equiv[1]
- Ammonium carbamate ():
): 1.5 equiv[1]
- (Diacetoxyiodo)benzene (PIDA): 1.2 equiv
- Methanol (MeOH): 0.5 M concentration[1]

Procedure:

- Setup: Charge a round-bottom flask with DMSO (10 mmol) and MeOH (20 mL).
- Addition: Add ammonium carbamate (15 mmol) in one portion.
- Oxidation: Add PIDA (12 mmol) portion-wise over 10 minutes at 0°C.
- Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stained with ninhydrin; free sulfoximine stains amine-positive).[1]
- Workup: Remove solvent in vacuo. Redissolve residue in water.[4] Wash with (to remove iodobenzene).[1]
- Isolation: The product is water-soluble. Lyophilize the aqueous phase or perform continuous extraction with over 24h.
- Yield: Expect >85% as a hygroscopic oil/solid.

Phase 2: Palladium-Catalyzed

-Arylation (The Core Step)

Rationale: 1,2-Dibromobenzene is used as the electrophile.[1] The first coupling yields the target; the electron-withdrawing nature of the resulting sulfoximine group prevents the second bromine from reacting, ensuring high selectivity.

Table 1: Reaction Components

Component	Reagent	Equiv.[4][5][6][7][8][9]	Role
Substrate A	-Dimethylsulfoximine	1.0	Nucleophile
Substrate B	1,2-Dibromobenzene	1.2	Electrophile
Catalyst	Palladium(II) Acetate ()	0.05	Pre-catalyst
Ligand	rac-BINAP	0.075	Bidentate Ligand
Base	Cesium Carbonate ()	1.4	Base (modulation)
Solvent	Toluene (anhydrous)	0.2 M	Solvent

Step-by-Step Protocol:

- Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.
- Catalyst Pre-complexation (Critical):
 - Add (5 mol%) and rac-BINAP (7.5 mol%) to the tube.[1]
 - Add anhydrous Toluene (50% of total volume).[1]
 - Stir at RT for 10 mins until the solution turns a characteristic orange/red, indicating active

-ligand complex formation.

- Substrate Addition:

- Add

- -Dimethylsulfoximine (1.0 equiv).

- Add 1,2-Dibromobenzene (1.2 equiv).[1]

- Add

- (1.4 equiv).[1][10]

- Add remaining Toluene.

- Reaction: Seal the vessel and heat to 110°C (oil bath temperature). Stir vigorously for 16–20 hours.

- Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfoximine (polar) should disappear; the product (less polar) will appear.[1]

- Workup:

- Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

- Wash the pad with EtOAc.

- Concentrate the filtrate under reduced pressure.

- Purification: Flash Column Chromatography on Silica Gel.

- Eluent: Gradient 20%

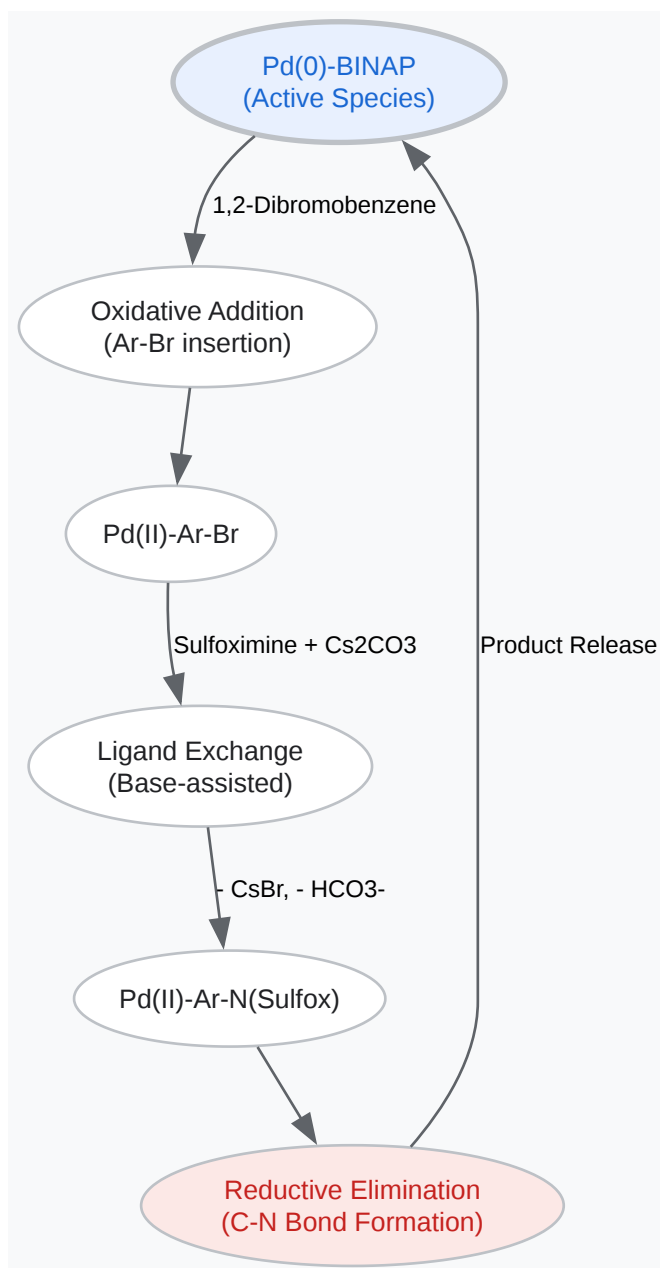
- 50% EtOAc in Hexanes.

- Note: The product may streak; adding 1%

- to the eluent can improve peak shape.

Mechanism & Logic (Self-Validating System)

The reaction follows a standard Pd(0)/Pd(II) catalytic cycle.[1] The key to success is the Reductive Elimination step, which is promoted by the bulky, bidentate BINAP ligand.



[Click to download full resolution via product page](#)

Figure 2: Catalytic cycle for the N-arylation.[1] The steric bulk of the ortho-bromine on the arene requires the flexible yet bulky BINAP ligand to facilitate the final reductive elimination.

Characterization Data (Anticipated)

- Physical State: Pale yellow viscous oil or low-melting solid.
- ¹H NMR (400 MHz,):
 - 7.55 (dd, Hz, 1H, Ar-H ortho to Br)
 - 7.20 – 7.30 (m, 1H, Ar-H)[1]
 - 7.15 (dd, Hz, 1H, Ar-H ortho to N)
 - 6.90 (td, 1H, Ar-H)[1]
 - 3.25 (s, 6H,) — Diagnostic singlet for dimethyl sulfoximine moiety.[1]
- ¹³C NMR (100 MHz,):
 - Characteristic peaks at 145 ppm (C-N), 115 ppm (C-Br), and 42 ppm ().[1]
- HRMS (ESI): Calculated for .[1]

Safety & Troubleshooting

- 1,2-Dibromobenzene: Toxic and irritant. Handle in a fume hood.
- Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite and column chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) can be used for pharmaceutical grade purity.[1]
- Troubleshooting Low Yields:
 - Problem: Incomplete conversion. Solution: Switch solvent to 1,4-Dioxane and increase temp to 120°C.
 - Problem: Pd Black formation. Solution: Ensure Argon line is oxygen-free; add 1 mol% extra ligand.

References

- Bolm, C., & Hildebrand, J. P. (2000).[8] Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.[8][9][11] The Journal of Organic Chemistry, 65(1), 169–175. [1][8] [Link\[1\]](#)
- Tota, A., et al. (2023).[4] Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene.[4] Organic Syntheses, 100, 48-60. [Link](#)
- Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408.[1] [Link\[1\]](#)
- Frings, M., et al. (2019). Sulfoximines from Sulfides: A One-Pot Strategy. Chemistry – A European Journal, 25, 1–6. [Link\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]

- 2. PubChemLite - [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone (C8H10BrNOS) [pubchemlite.lcsb.uni.lu]
- 3. 1225927-99-0_3-(Ethylsulfanyl)propanethioamideCAS号:1225927-99-0_3-(Ethylsulfanyl)propanethioamide 【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. orgsyn.org [orgsyn.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemscene.com [chemscene.com]
- 7. Preparation of S-2-halophenyl-2,1-benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 9. Palladium-catalyzed N-arylation of sulfoximines with aryl bromides and aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis protocol for [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1383634/docs#synthesis-protocol-for-2-bromophenyl-imino-dimethyl-lambda6-sulfanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)